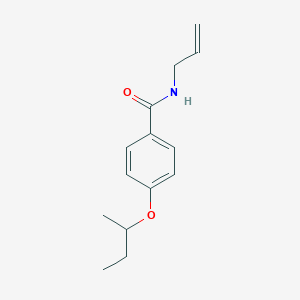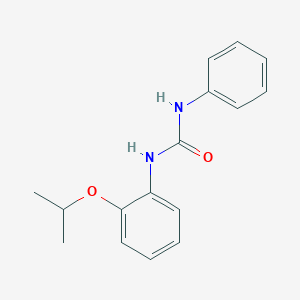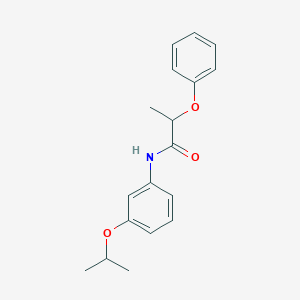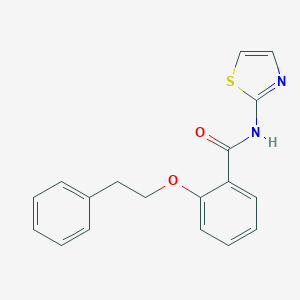![molecular formula C18H20N2O2 B268339 N-isopropyl-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B268339.png)
N-isopropyl-3-[(3-methylbenzoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-3-[(3-methylbenzoyl)amino]benzamide, commonly known as NMS-873, is a small molecule inhibitor that has been found to selectively target the ATPase activity of the p97 protein. The p97 protein is a key regulator of cellular protein homeostasis and has been implicated in multiple cellular processes, including DNA repair, autophagy, and protein degradation.
Mécanisme D'action
NMS-873 targets the ATPase activity of the p97 protein, which is responsible for the extraction of misfolded and aggregated proteins from the endoplasmic reticulum (ER). By inhibiting this activity, NMS-873 can cause the accumulation of ubiquitinated proteins and induce ER stress, ultimately leading to cell death.
Biochemical and Physiological Effects
Studies have shown that NMS-873 can induce ER stress and apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, NMS-873 has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of NMS-873 is its specificity for p97, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one limitation of NMS-873 is its relatively low potency, which may limit its effectiveness in certain applications.
Orientations Futures
For research on NMS-873 include further studies on its potential therapeutic applications in cancer and neurodegenerative diseases, as well as the development of more potent analogs of the compound. Additionally, studies on the mechanism of action of NMS-873 may provide insights into the role of p97 in cellular processes and potential therapeutic targets for other diseases.
Méthodes De Synthèse
The synthesis of NMS-873 involves a multistep process that begins with the reaction of 3-methylbenzoic acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with N-isopropyl-3-aminobenzamide to produce N-isopropyl-3-[(3-methylbenzoyl)amino]benzamide. The final product is then purified by column chromatography.
Applications De Recherche Scientifique
NMS-873 has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative diseases. Studies have shown that NMS-873 can selectively inhibit the ATPase activity of p97, leading to the accumulation of ubiquitinated proteins and induction of ER stress. This can ultimately lead to cell death in cancer cells, making NMS-873 a promising candidate for cancer therapy.
Propriétés
Nom du produit |
N-isopropyl-3-[(3-methylbenzoyl)amino]benzamide |
|---|---|
Formule moléculaire |
C18H20N2O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
3-methyl-N-[3-(propan-2-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)19-17(21)15-8-5-9-16(11-15)20-18(22)14-7-4-6-13(3)10-14/h4-12H,1-3H3,(H,19,21)(H,20,22) |
Clé InChI |
OBXQJKLXJNGZKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268256.png)
![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268258.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)



![N-[3-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268265.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268273.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268276.png)

![N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B268279.png)